molecular formula C10H12N2O3S B14357586 N-(2-Sulfamoylphenyl)but-2-enamide CAS No. 92629-14-6

N-(2-Sulfamoylphenyl)but-2-enamide

Cat. No.: B14357586
CAS No.: 92629-14-6
M. Wt: 240.28 g/mol
InChI Key: XKDLLLUPZDCREM-UHFFFAOYSA-N
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Description

N-(2-Sulfamoylphenyl)but-2-enamide is an organic compound characterized by a phenyl ring substituted with a sulfamoyl (-SO₂NH₂) group at the 2-position and a but-2-enamide moiety attached via the nitrogen atom. The sulfamoyl group confers hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

92629-14-6

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-(2-sulfamoylphenyl)but-2-enamide

InChI

InChI=1S/C10H12N2O3S/c1-2-5-10(13)12-8-6-3-4-7-9(8)16(11,14)15/h2-7H,1H3,(H,12,13)(H2,11,14,15)

InChI Key

XKDLLLUPZDCREM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Sulfamoylphenyl)but-2-enamide can be synthesized through the reaction of methyl esters of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with 2-aminobenzenesulfonamide in glacial acetic acid. The reaction is facilitated by the presence of anhydrous sodium acetate and typically requires boiling for 20-30 minutes . The resulting compounds are yellow or pale yellow crystalline substances, soluble in various solvents such as DMF, DMSO, glacial acetic acid, dioxane, ethanol, and acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Sulfamoylphenyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-Sulfamoylphenyl)but-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Sulfamoylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and analgesic activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The table below summarizes key structural analogs of N-(2-Sulfamoylphenyl)but-2-enamide, emphasizing substituent variations and their implications:

Compound Name (Example) Phenyl Substituents Enamide Chain Modifications Molecular Weight Notable Properties/Activities References
This compound 2-Sulfamoyl None Not provided Potential kinase inhibition (inferred)
PHI492 4-(Methylsulfonyl) 1-Cyano-2-hydroxy Bruton’s tyrosine kinase (BTK) inhibitor; crystalline stability
Example 138 (Patent) 3-Chloro-4-(pyridin-2-ylmethoxy) 4-(Dimethylamino) Enhanced solubility (dimethylamino group)
Example 208 (Patent) 3-Chloro-4-fluoro 4-(N-Methyl-6-amino-1-hexanolyl) 596 Higher molecular weight; potential prolonged half-life
(S,E)-N-(3-Cyano-4-(3-ethynyl...) 3-Ethynylphenylamino 4-(tert-Butylamino) 510 Bulky tert-butyl group; possible metabolic resistance
Anticonvulsant oxadiazole derivative 4-Bromophenyl/4-Chlorophenyl 1,3,4-Oxadiazol-2-yl linkage Anticonvulsant activity (MES test)
Key Observations:
  • Sulfamoyl vs.
  • Enamide Chain Modifications: Dimethylamino Substituents (Example 138): Increase basicity and solubility, favoring oral bioavailability . Hydroxy/Cyano Groups (PHI492): Enhance hydrogen-bonding networks, critical for crystalline stability and BTK inhibition .
  • Aromatic Ring Diversity : Halogenated (Cl, F) or heterocyclic (pyridine) substituents improve target selectivity and metabolic stability. For instance, the pyridin-2-ylmethoxy group in Example 138 may enhance binding to kinase active sites .

Physicochemical and Crystallographic Properties

  • Crystalline Forms : and emphasize the importance of solid-state forms in drug development. For example, the maleate salt in improves solubility, while crystalline free bases () enhance thermal stability .
  • Molecular Weight and Solubility: Higher molecular weights (e.g., Example 208 at 596 Da) may reduce solubility but increase target affinity. The target compound’s lack of bulky substituents suggests favorable solubility compared to tert-butyl or hexanolyl derivatives .

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